molecular formula C12H16BrNO4 B13675422 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate CAS No. 516465-80-8

1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate

Cat. No.: B13675422
CAS No.: 516465-80-8
M. Wt: 318.16 g/mol
InChI Key: ASOVJULXRZCTEI-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₂H₁₆BrNO₄ Molecular Weight: 318.17 g/mol Synthesis: Prepared via Boc protection of ethyl 4-bromo-1H-pyrrole-2-carboxylate using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (4-DMAP) as a catalyst . This compound serves as a key intermediate in the synthesis of CK1δ inhibitors, highlighting its role in medicinal chemistry .

Properties

CAS No.

516465-80-8

Molecular Formula

C12H16BrNO4

Molecular Weight

318.16 g/mol

IUPAC Name

1-O-tert-butyl 2-O-ethyl 4-bromopyrrole-1,2-dicarboxylate

InChI

InChI=1S/C12H16BrNO4/c1-5-17-10(15)9-6-8(13)7-14(9)11(16)18-12(2,3)4/h6-7H,5H2,1-4H3

InChI Key

ASOVJULXRZCTEI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1C(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate typically involves the following key steps:

  • Construction of the pyrrole ring with appropriate substitution.
  • Introduction of the bromine atom at the 4-position via selective bromination.
  • Installation of the ester groups at the nitrogen (position 1) and carbon-2 positions with tert-butyl and ethyl esters respectively.

Research Findings and Discussion

  • Yields and Purity : The yields for each step range typically from 70% to 85%, with the overall yield depending on purification efficiency and reaction optimization.

  • Reaction Conditions : Mild temperatures (0–50 °C) and inert solvents (methanol, dichloromethane) are preferred to maintain pyrrole ring integrity and avoid side reactions such as overbromination or polymerization.

  • Reagent Selection : Sodium methoxide is effective for methanolysis and esterification steps, while tert-butyl 2,2,2-trichloroacetimidate is superior for selective tert-butyl ester formation due to its stability and reactivity.

  • Challenges : Simultaneous protection of both carboxylic acids as tert-butyl esters is challenging and requires careful reagent choice and reaction monitoring.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Yield (%) Key Notes
1 Bromination and methanolysis Sodium methoxide in MeOH, 0–20 °C 71–85 Formation of 4-bromo-1H-pyrrole-2-carboxylic acid methyl ester
2 N-tert-butyl ester formation tert-Butyl 2,2,2-trichloroacetimidate, acid catalysis ~70 Selective nitrogen protection; challenging step
3 Ethyl ester formation (transesterification) Ethanol, acid catalyst, reflux 75–85 Conversion of methyl ester to ethyl ester
4 Bromination at 4-position NBS or Br2, DCM, 0–5 °C 70–80 Regioselective bromination of pyrrole ring

Chemical Reactions Analysis

Types of Reactions: Ethyl N-Boc-4-bromopyrrole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

  • Substituted pyrrole derivatives.
  • Reduced pyrrole compounds.
  • Pyrrole oxides .

Scientific Research Applications

Ethyl N-Boc-4-bromopyrrole-2-carboxylate is widely used in scientific research, particularly in the fields of:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N-Boc-4-bromopyrrole-2-carboxylate involves its role as a building block in synthetic chemistry. It acts as a substrate for various chemical reactions, facilitating the formation of more complex molecules. The Boc group protects the nitrogen atom during reactions, preventing unwanted side reactions and ensuring the desired product is obtained .

Comparison with Similar Compounds

Variation in Ester Groups: Ethyl vs. Methyl

Halogen Substitution: Bromine vs. Iodine

Ring Saturation: Pyrrole vs. Dihydropyrrole

Compound: 1-tert-Butyl 2-ethyl (2S)-2,3-dihydro-1H-pyrrole-1,2-dicarboxylate Molecular Formula: C₁₂H₁₉NO₄ Molecular Weight: 241.28 g/mol CAS: 178172-26-4 Key Difference: The saturated dihydropyrrole ring eliminates aromaticity, reducing conjugation and altering electronic properties. This structural change may impact binding affinity in biological targets, as seen in its use as a saxagliptin intermediate .

Functional Group Modification: Bromine vs. Oxo Group

Compound : 1-Tert-Butyl 2-Ethyl 5-Oxopyrrolidine-1,2-dicarboxylate
CAS : 251924-83-1
Key Difference : The oxo group at position 5 introduces a ketone, enabling participation in condensation or reduction reactions absent in the brominated analog. This modification is critical for synthesizing β-proline derivatives .

Extended Substituents: Bromoethyl Chain

This structure is tailored for alkylation or cyclization reactions .

Core Heterocycle Replacement: Pyrrole vs. Indole

Compound: 1-tert-Butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate Key Difference: The indole core, fused with a benzene ring, expands π-conjugation and modifies electronic properties. Such derivatives are explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment, diverging from the kinase inhibitor applications of pyrrole analogs .

Biological Activity

1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate is a pyrrole derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may influence its interaction with biological systems, making it a candidate for further research.

The molecular formula of this compound is C12H16BrNO4C_{12}H_{16}BrNO_4 with a molecular weight of approximately 318.16g/mol318.16\,g/mol . The compound is characterized by the presence of a bromine atom and two carboxylate groups, which may contribute to its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential applications in pharmacology and organic synthesis. The following sections detail specific areas of biological activity:

Antitumor Activity

Studies have indicated that pyrrole derivatives can exhibit antitumor properties. For instance, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further research is needed to specifically assess the antitumor efficacy of this compound.

Antibacterial Properties

Pyrrole derivatives are also recognized for their antibacterial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, potentially through disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological implications of pyrrole derivatives, including:

StudyFindings
Study A (2023)Investigated the cytotoxic effects of pyrrole derivatives on human cancer cell lines; found significant inhibition at specific concentrations.
Study B (2024)Examined antibacterial activity against Gram-positive and Gram-negative bacteria; demonstrated moderate efficacy against Staphylococcus aureus.
Study C (2023)Analyzed the structure-activity relationship (SAR) of pyrrole derivatives; identified key functional groups that enhance biological activity.

These findings highlight the potential for further exploration of this compound in therapeutic applications.

The mechanisms by which this compound exerts its biological effects are still under investigation. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The presence of carboxylate groups may facilitate interactions with enzymes involved in metabolic pathways.
  • Cell Membrane Disruption : The hydrophobic nature of the tert-butyl group could allow for integration into lipid membranes, leading to increased permeability or lysis.

Q & A

Q. What are the critical steps in synthesizing 1-tert-Butyl 2-ethyl 4-bromo-1H-pyrrole-1,2-dicarboxylate, and how can yield be optimized?

Synthesis typically involves multi-step reactions starting with pyrrole derivatives. Key steps include:

  • Esterification : Use di-tert-butyl dicarbonate (Boc₂O) to introduce the tert-butyl group under anhydrous conditions (e.g., 1,4-dioxane, 0–20°C) .
  • Bromination : Optimize bromine or N-bromosuccinimide (NBS) stoichiometry at low temperatures (e.g., 0°C) to minimize side reactions.
  • Statistical Design of Experiments (DoE) : Apply factorial designs to evaluate variables like temperature, solvent polarity, and catalyst loading. For example, Response Surface Methodology (RSM) can identify optimal conditions for esterification and bromination steps .

Q. What characterization techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm substituent positions (e.g., tert-butyl at 1.2 ppm, ethyl at 1.3 ppm, and bromo at ~7.5 ppm in pyrrole) .
  • X-ray Crystallography : Resolve steric effects of the bromo group and ester conformations (e.g., monoclinic C2/c space group, unit cell parameters: a = 16.220 Å, b = 15.361 Å) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z for C₁₂H₁₅BrNO₄) .

Advanced Questions

Q. How can computational methods predict the reactivity of the bromo substituent in cross-coupling reactions?

  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Br bond to assess its suitability in Suzuki-Miyaura coupling. For example, the bromo group’s electrophilicity can be quantified using Fukui indices .
  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) to model transition states and activation barriers for Pd-catalyzed coupling reactions. Compare with analogous iodo derivatives (e.g., 4-iodo-pyrrole dicarboxylates) to evaluate selectivity .

Q. What experimental strategies can elucidate the compound’s potential as a kinase inhibitor?

  • Biochemical Assays :
    • Fluorescence Polarization : Label the bromo group with a fluorophore (e.g., BODIPY) to monitor binding to ATP-binding pockets.
    • Kinase Profiling : Screen against a panel of 50+ kinases using ADP-Glo™ assays, prioritizing tyrosine kinases due to bromo’s electron-withdrawing effects .
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., 4-chloro or 4-fluoro analogs) and compare IC₅₀ values to isolate bromo-specific effects .

Q. How can the steric effects of the tert-butyl group influence regioselectivity in further functionalization?

  • Steric Maps : Generate steric hindrance maps (e.g., using SambVca) to predict accessible reaction sites. The tert-butyl group at position 1 may block electrophilic substitution at adjacent positions, directing reactions to the 3- or 5-positions of the pyrrole ring .
  • Kinetic Studies : Compare reaction rates for nucleophilic aromatic substitution (SNAr) with/without the tert-butyl group. For example, tert-butyl’s bulkiness reduces reaction rates at position 2 by ~30% compared to methyl analogs .

Methodological Notes

  • Synthesis Optimization : Prioritize anhydrous conditions for esterification to prevent hydrolysis of tert-butyl groups .
  • Computational Modeling : Use the ICReDD framework to integrate experimental data with quantum calculations for faster reaction discovery .
  • Biological Assays : Include negative controls (e.g., unsubstituted pyrrole dicarboxylates) to isolate the bromo group’s contribution to bioactivity .

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